(S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
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Overview
Description
(S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is a compound that features a triazole ring, a phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride typically involves the construction of the triazole ring followed by the introduction of the phenyl and pyrrolidine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
(S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A similar compound with a pyrrolidine ring and known for its biological activity.
Phenyltriazole: Contains a triazole ring and a phenyl group, similar to (S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride.
Pyrrolidin-2,5-dione: Another compound with a pyrrolidine ring, used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a triazole ring, phenyl group, and pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15ClN4 |
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Molecular Weight |
250.73 g/mol |
IUPAC Name |
3-phenyl-5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;/h1-3,5-6,10,13H,4,7-8H2,(H,14,15,16);1H/t10-;/m0./s1 |
InChI Key |
KXWYCWCPQKEEBK-PPHPATTJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC(=NN2)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CC(NC1)C2=NC(=NN2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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